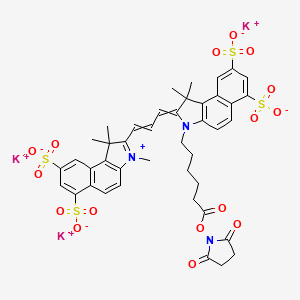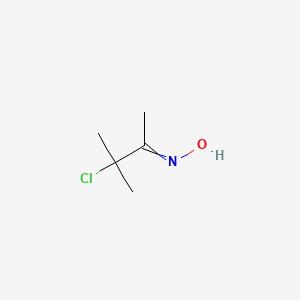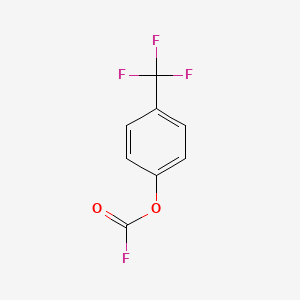
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is a chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ester. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 4-(trifluoromethyl)phenol with carbonofluoridic acid. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 4-(trifluoromethyl)phenyl methanol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential as a bioactive compound with antifungal properties.
Medicine: Explored for its role in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group increases the compound’s lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is unique due to its ester functional group combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, while 4-(trifluoromethyl)benzoic acid is primarily used in oxidation reactions, the ester form allows for a broader range of chemical transformations, including nucleophilic substitution and reduction .
Properties
CAS No. |
2286-43-3 |
|---|---|
Molecular Formula |
C8H4F4O2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] carbonofluoridate |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H |
InChI Key |
MOZMNRLVKQNXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
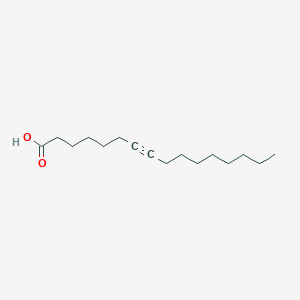
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)



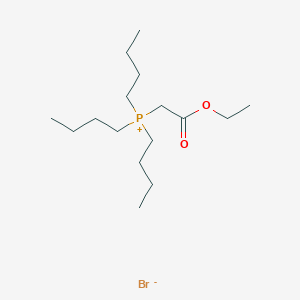
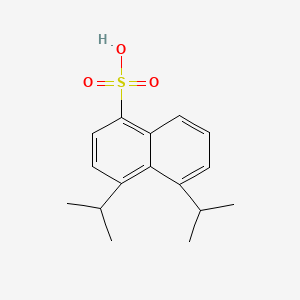
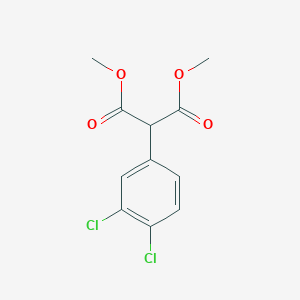
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

